4-(Methylthio)pyrimidine-5-carboxylic acid
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Overview
Description
4-(Methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a methylthio group at the 4-position and a carboxylic acid group at the 5-position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-methylthiopyrimidine with ethyl formate, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with thionyl chloride, followed by bromination and subsequent nucleophilic substitution with cyclopentylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available raw materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a similar structure but with a chlorine atom at the 5-position instead of a carboxylic acid group.
2-(Methylthio)pyrimidin-4(3H)-one: This compound lacks the carboxylic acid group at the 5-position and has a different functional group at the 4-position.
Uniqueness
4-(Methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both a methylthio group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6N2O2S |
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Molecular Weight |
170.19 g/mol |
IUPAC Name |
4-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) |
InChI Key |
MDDXZCMEDFUISN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
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